molecular formula C10H15NO B8510871 3-Methoxy-4-ethylbenzylamine

3-Methoxy-4-ethylbenzylamine

Cat. No.: B8510871
M. Wt: 165.23 g/mol
InChI Key: SWSWEADUOCPUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-ethylbenzylamine is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the benzene ring. Benzylamines with methoxy and alkyl substituents are of interest in medicinal chemistry and materials science due to their electronic, steric, and metabolic characteristics .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4-ethyl-3-methoxyphenyl)methanamine

InChI

InChI=1S/C10H15NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

SWSWEADUOCPUMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and hypothetical physical properties of 3-Methoxy-4-ethylbenzylamine compared to analogs:

Compound Name Substituents Molecular Formula Boiling Point (°C) Polarity (Relative) Key References
This compound 3-OCH₃, 4-CH₂CH₃ C₁₀H₁₅NO ~240–250 (estimated) Moderate Inferred
4-Methoxybenzylamine 4-OCH₃ C₈H₁₁NO 236–237 High
3-Chloro-4-methoxybenzylamine 3-Cl, 4-OCH₃ C₈H₁₀ClNO Not reported High (polar Cl)
3,4-(Methylenedioxy)benzylamine 3,4-OCH₂O- C₈H₉NO₂ Not reported High

Key Observations:

  • Boiling Points : The ethyl group in this compound likely increases its boiling point compared to 4-Methoxybenzylamine (236–237°C) due to greater molecular weight and van der Waals interactions. However, it may be lower than chlorinated analogs (e.g., 3-Chloro-4-methoxybenzylamine), where polar Cl substituents enhance intermolecular forces .
  • Polarity: The methoxy group is electron-donating, increasing solubility in polar solvents relative to purely alkyl-substituted benzylamines.

Electronic and Reactivity Profiles

  • Electron-Donating Effects : The 3-methoxy group activates the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) at positions ortho and para to itself. The ethyl group, being weakly electron-donating via hyperconjugation, may further direct reactivity .
  • Metabolic Stability: Evidence from norepinephrine metabolism studies suggests methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes . The ethyl substituent, however, may slow metabolic degradation compared to smaller groups (e.g., -CH₃), as bulkier groups can hinder enzyme access .

Research Findings and Gaps

  • Metabolic Pathways: While 3-Methoxy-4-hydroxyphenylglycol is a well-documented metabolite of norepinephrine , the metabolic fate of this compound remains unexplored. Its ethyl group may promote hepatic clearance via glucuronidation or N-acetylation .
  • Theoretical Studies : Computational methods (e.g., B3LYP, HF) used for triazolone derivatives could predict the HOMO-LUMO gap or Mulliken charges of this compound, aiding in understanding its reactivity and stability.

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